Cas no 1260593-54-1 ((3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate)

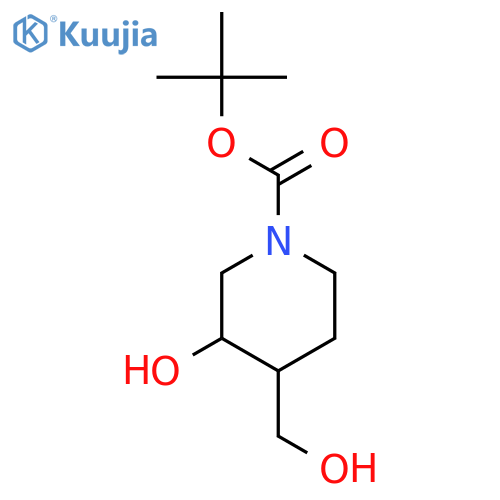

1260593-54-1 structure

商品名:(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

- tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

- 1,1-dimethylethyl(trans)-3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate

- 1,1-dimethylethyl (trans)-3-hydroxy4-(hydroxy- methyl)-1-piperidinecarboxylate

- ULXATPSIGBJTPI-DTWKUNHWSA-N

- SCHEMBL23545717

- 1260593-54-1

- 1,1-dimethylethyl (trans)-3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate

- (3S,4S)-tert-Butyl3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

- AT38563

- trans-tert-Butyl3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

- DTXSID30855707

- (trans)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

- AT38564

- 1,1-dimethylethyl (trans)-3-hydroxy-4-(hydroxy-methyl)-1-piperidinecarboxylate

- (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate racemic-trans

- trans-3-hydroxy-4-hydroxymethylpiperidine-1-carboxylic acid tert-butyl ester

- trans-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

- DB-362077

- 1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)-

- 1,1-dimethylethyl(trans)-3-hydroxy-4-(hydroxy-methyl)-1-piperidinecarboxylate

- 219975-81-2

- 1,1-dimethylethyl (trans)-3-hydroxy-4-(hydroxy-methyl) -1-piperidinecarboxylate

-

- インチ: InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m0/s1

- InChIKey: ULXATPSIGBJTPI-DTWKUNHWSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CC[C@@H](CO)[C@@H](C1)O

計算された属性

- せいみつぶんしりょう: 231.14705815g/mol

- どういたいしつりょう: 231.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 70Ų

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM179063-1g |

tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate |

1260593-54-1 | 95% | 1g |

$580 | 2021-08-05 | |

| Alichem | A129007170-1g |

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate |

1260593-54-1 | 95% | 1g |

545.00 USD | 2021-05-31 | |

| eNovation Chemicals LLC | Y1260496-1g |

1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)- |

1260593-54-1 | 95% | 1g |

$470 | 2024-06-08 | |

| 1PlusChem | 1P000RCJ-5g |

1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)- |

1260593-54-1 | 95% | 5g |

$807.00 | 2024-07-09 | |

| 1PlusChem | 1P000RCJ-1g |

1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)- |

1260593-54-1 | 95% | 1g |

$278.00 | 2024-07-09 | |

| eNovation Chemicals LLC | Y1260496-5g |

1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)- |

1260593-54-1 | 95% | 5g |

$1300 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1260496-250mg |

1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)- |

1260593-54-1 | 95% | 250mg |

$285 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1260496-5g |

1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)- |

1260593-54-1 | 95% | 5g |

$1230 | 2024-06-08 | |

| 1PlusChem | 1P000RCJ-250mg |

1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)- |

1260593-54-1 | 95% | 250mg |

$152.00 | 2024-07-09 | |

| 1PlusChem | 1P000RCJ-25g |

1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)- |

1260593-54-1 | 95% | 25g |

$3105.00 | 2024-07-09 |

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate 関連文献

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

1260593-54-1 ((3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate) 関連製品

- 85275-45-2(1-Boc-3-hydroxypiperidine)

- 123855-51-6(tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量